molecular formula C13H17FN2O2 B14130049 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine CAS No. 1023305-91-0

3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine

Cat. No.: B14130049
CAS No.: 1023305-91-0
M. Wt: 252.28 g/mol
InChI Key: ZBOBZABDXXURBI-UHFFFAOYSA-N
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Description

3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitrophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative is reacted with a fluorinated methylating agent in the presence of a base. The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine involves its interaction with specific molecular targets. The fluorine atom and nitrophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitrophenyl methyl sulfone
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde

Uniqueness

Compared to similar compounds, 3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1023305-91-0

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

3-fluoro-3-methyl-1-[(4-nitrophenyl)methyl]piperidine

InChI

InChI=1S/C13H17FN2O2/c1-13(14)7-2-8-15(10-13)9-11-3-5-12(6-4-11)16(17)18/h3-6H,2,7-10H2,1H3

InChI Key

ZBOBZABDXXURBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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